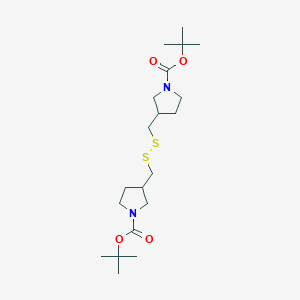
Di-tert-butyl 3,3'-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 3,3’-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) typically involves the reaction of pyrrolidine derivatives with disulfide compounds under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, it is generally produced in small quantities for research purposes. The production process involves similar synthetic routes as described above, with additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 3,3’-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Di-tert-butyl 3,3’-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Di-tert-butyl 3,3’-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) involves its interaction with specific molecular targets, such as enzymes or receptors. The disulfide bond in the compound can undergo redox reactions, which may modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl 4,4’-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate): Similar structure but with piperidine groups instead of pyrrolidine.
Di-tert-butyl 3,3’-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate): Similar structure but with different substituents on the pyrrolidine rings.
Uniqueness
Di-tert-butyl 3,3’-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) is unique due to its specific disulfide linkage and the presence of pyrrolidine groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C20H36N2O4S2 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
tert-butyl 3-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyldisulfanyl]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H36N2O4S2/c1-19(2,3)25-17(23)21-9-7-15(11-21)13-27-28-14-16-8-10-22(12-16)18(24)26-20(4,5)6/h15-16H,7-14H2,1-6H3 |
InChI Key |
HMUNCMDMBOMSER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSSCC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















